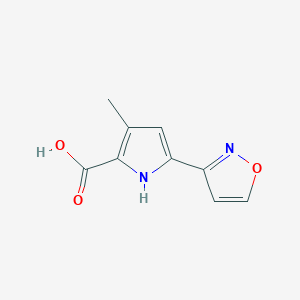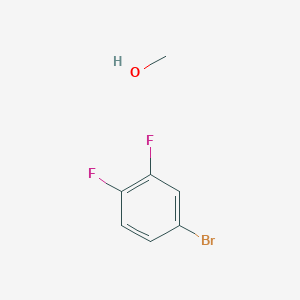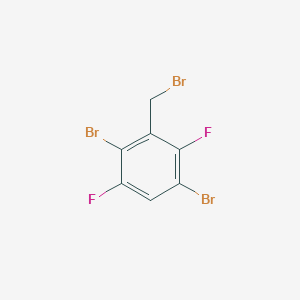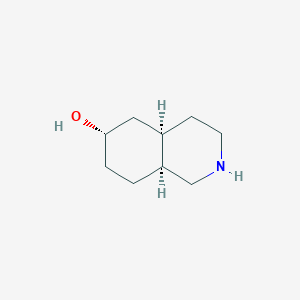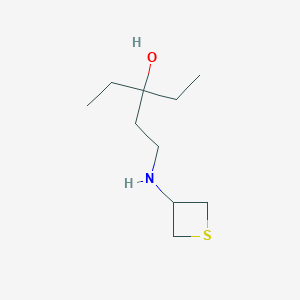
3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol is a chemical compound with a unique structure that includes a thietane ring, an ethyl group, and a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol typically involves the reaction of thietane derivatives with ethyl and pentanol groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in publicly accessible sources. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, using standard industrial chemical processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thietane ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohol derivatives .
Scientific Research Applications
3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol involves its interaction with specific molecular targets and pathways. The thietane ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing and may require access to specialized research publications .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-pentyn-3-ol: Shares a similar ethyl and pentanol backbone but lacks the thietane ring.
3-Ethyl-1-pentanol: Similar structure but without the thietane ring and amino group.
Uniqueness
3-Ethyl-1-(thietan-3-ylamino)pentan-3-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-ethyl-1-(thietan-3-ylamino)pentan-3-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-10(12,4-2)5-6-11-9-7-13-8-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
HUHQPLUVZSGQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCNC1CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)vinyldiphenylphosphate](/img/structure/B13021277.png)
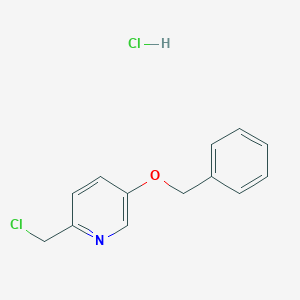
![tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13021298.png)
![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13021304.png)
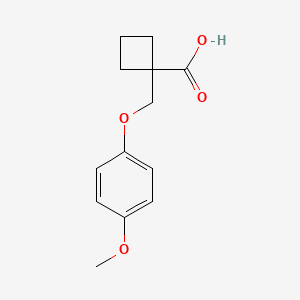
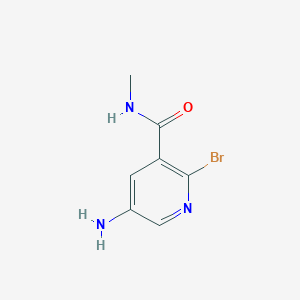
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
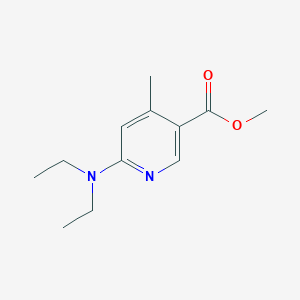
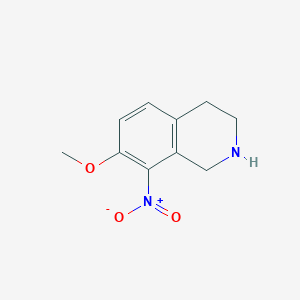
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
